6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid
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Overview
Description
6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid is an organic fluorophore, commonly used as a marker in fluorescence spectroscopy. This compound is known for its ability to react with thiols, making it a valuable tool in various biochemical applications .
Preparation Methods
The synthesis of 6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid involves the reaction of ethylenediamine with iodoacetyl and 5-sulfonyl-1-naphthyl groups. The compound is typically prepared by reacting 5-amino-1-naphthalenesulfonic acid with iodoacetic acid in the presence of a base . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid primarily undergoes substitution reactions, particularly with thiols. The compound is soluble in dimethylformamide (DMF) or buffer solutions above pH 6, which facilitates its reaction with thiol groups . The major product formed from these reactions is a thiol-conjugated derivative of the compound.
Scientific Research Applications
This compound is widely used in scientific research due to its fluorescent properties. It is commonly employed as a marker in fluorescence resonance energy transfer (FRET) experiments, where it serves as an acceptor for energy transfer from tryptophan residues . Additionally, it can act as a resonance energy donor to other fluorophores such as fluorescein, Alexa Fluor 488, Oregon Green, and BODIPY FL . Its applications extend to the study of protein conformational changes, protein-protein interactions, and the labeling of biomolecules in various biological assays .
Mechanism of Action
The mechanism of action of 6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This covalent attachment allows the compound to act as a fluorescent probe, enabling the detection and analysis of molecular interactions and conformational changes . The molecular targets of this compound are primarily thiol-containing proteins and peptides.
Comparison with Similar Compounds
6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid is similar to other aminonaphthalenesulfonic acid derivatives, such as 5-{[2-(iodoacetamido)ethyl]amino}naphthalene-1-sulfonic acid . its unique structure, which includes an iodoacetamido group, allows it to specifically react with thiols, making it particularly useful in fluorescence-based assays. Other similar compounds include N-(iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid, which also serves as a fluorescent probe for labeling protein sulfhydryls .
Properties
CAS No. |
64792-94-5 |
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Molecular Formula |
C14H15IN2O4S |
Molecular Weight |
434.25 g/mol |
IUPAC Name |
6-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C14H15IN2O4S/c15-9-14(18)17-6-5-16-12-3-1-11-8-13(22(19,20)21)4-2-10(11)7-12/h1-4,7-8,16H,5-6,9H2,(H,17,18)(H,19,20,21) |
InChI Key |
ZQKUVMYJVQYTON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1NCCNC(=O)CI |
Origin of Product |
United States |
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